2,4-Dimethy-L-Phenylalanine 2,4-Dimethy-L-Phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC3682524
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 193.24

2,4-Dimethy-L-Phenylalanine

CAS No.:

Cat. No.: VC3682524

Molecular Formula:

Molecular Weight: 193.24

* For research use only. Not for human or veterinary use.

2,4-Dimethy-L-Phenylalanine -

Specification

Molecular Weight 193.24

Introduction

Chemical Structure and Properties

2,4-Dimethyl-L-Phenylalanine is a derivative of the essential amino acid phenylalanine, which itself is one of the twenty standard amino acids used in protein biosynthesis. The L-isomer of phenylalanine is the naturally occurring form used by organisms to biochemically form proteins coded for by DNA . The chemical modification in 2,4-Dimethyl-L-Phenylalanine involves the addition of two methyl groups at positions 2 and 4 of the phenyl ring.

The key chemical properties of 2,4-Dimethyl-L-Phenylalanine are summarized in the following table:

PropertyValue
Chemical NameL-Phenylalanine, 2,4-dimethyl-
CAS Number259726-56-2
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.2423 g/mol
StructurePhenylalanine with methyl groups at positions 2 and 4 of the phenyl ring

Like standard phenylalanine, 2,4-Dimethyl-L-Phenylalanine maintains the core structure of an α-amino acid with a side chain consisting of a modified phenyl group. The addition of methyl groups increases the hydrophobicity of the molecule compared to unmodified phenylalanine, potentially affecting its solubility, protein interactions, and biological activity. The compound preserves the chiral center at the alpha carbon, which is in the L-configuration as found in naturally occurring amino acids .

Synthesis and Preparation

While the search results don't provide specific synthesis protocols for 2,4-Dimethyl-L-Phenylalanine itself, we can gain insights into its preparation by examining related compounds. The protected derivative, Fmoc-2,4-Dimethyl-L-phenylalanine, appears in chemical databases with the CAS number 1217728-65-8, indicating its importance in peptide synthesis applications .

The synthesis of 2,4-Dimethyl-L-Phenylalanine likely follows established methods for amino acid modification. These methods might include:

  • Starting with L-phenylalanine and introducing methyl groups through directed aromatic substitution reactions

  • Total synthesis approaches starting from appropriate precursors with pre-existing methyl groups

  • Enzymatic or microbial transformations of suitable precursors

In peptide synthesis applications, the amino group of 2,4-Dimethyl-L-Phenylalanine is typically protected using the Fmoc (9-fluorenylmethoxycarbonyl) protecting group. This protected form, Fmoc-2,4-Dimethyl-L-phenylalanine, has a molecular formula of C₂₆H₂₅NO₄ and a molecular weight of 415.489 g/mol . The protection is necessary to prevent unwanted reactions of the amino group during peptide coupling reactions.

Structural Comparison with Other Phenylalanine Derivatives

2,4-Dimethyl-L-Phenylalanine differs from standard phenylalanine and other derivatives in key structural aspects. Understanding these differences helps explain its unique properties and applications.

The following table compares 2,4-Dimethyl-L-Phenylalanine with standard phenylalanine and another derivative found in the search results:

CompoundMolecular FormulaMolecular WeightKey Structural Features
L-PhenylalanineC₉H₁₁NO₂165.19 g/molUnmodified phenyl ring attached to alanine backbone
2,4-Dimethyl-L-PhenylalanineC₁₁H₁₅NO₂193.2423 g/molPhenyl ring with methyl groups at positions 2 and 4
N-(2,4-Dinitrophenyl)-L-phenylalanineC₁₅H₁₃N₃O₆331.28 g/molUnmodified phenylalanine with 2,4-dinitrophenyl group attached to the amino group

Unlike N-(2,4-dinitrophenyl)-L-phenylalanine, which has a 2,4-dinitrophenyl group attached to the nitrogen atom of phenylalanine, 2,4-Dimethyl-L-Phenylalanine has modifications directly on the phenyl ring of the amino acid side chain . This difference significantly affects the electronic properties and reactivity of the compounds.

The methyl groups in 2,4-Dimethyl-L-Phenylalanine are electron-donating, which increases electron density in the aromatic ring. In contrast, the nitro groups in N-(2,4-dinitrophenyl)-L-phenylalanine are strongly electron-withdrawing, creating very different electronic properties and reactivity patterns .

Applications in Research and Industry

2,4-Dimethyl-L-Phenylalanine has several important applications in scientific research and industrial processes:

Peptide Chemistry

The protected form, Fmoc-2,4-Dimethyl-L-phenylalanine, is likely used in solid-phase peptide synthesis . Incorporating modified amino acids like 2,4-Dimethyl-L-Phenylalanine into peptides can:

  • Alter the peptide's secondary structure and folding properties

  • Enhance resistance to enzymatic degradation, potentially extending biological half-life

  • Modify receptor binding profiles and biological activity

  • Create peptides with novel properties for research or therapeutic applications

Medicinal Chemistry

In drug discovery, 2,4-Dimethyl-L-Phenylalanine may serve as:

  • A building block for peptidomimetics (compounds that mimic the biological activity of peptides while offering improved pharmacological properties)

  • A component in structure-activity relationship studies

  • A precursor for more complex molecules with pharmaceutical potential

Chemical Synthesis

As a chiral building block, 2,4-Dimethyl-L-Phenylalanine provides:

  • A defined stereocenter useful in asymmetric synthesis

  • A scaffold that can be further elaborated to create more complex molecules

  • A unique combination of functional groups (carboxylic acid, amine, and substituted aromatic ring) that enable diverse chemical transformations

Analytical Considerations

The identification and analysis of 2,4-Dimethyl-L-Phenylalanine typically involve various analytical techniques. While specific analytical data for this compound is limited in the search results, standard approaches for amino acid analysis would apply.

These analytical methods might include:

  • High-Performance Liquid Chromatography (HPLC) for separation and quantification

  • Mass Spectrometry for molecular weight confirmation and structural characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification

  • Infrared Spectroscopy for functional group identification

  • X-ray Crystallography for definitive three-dimensional structural determination

The dimethyl substitution pattern would give characteristic spectroscopic signatures that differentiate this compound from unmodified phenylalanine and other derivatives.

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